molecular formula C9H9BrOS B14061363 1-(3-Bromo-5-mercaptophenyl)propan-2-one

1-(3-Bromo-5-mercaptophenyl)propan-2-one

Cat. No.: B14061363
M. Wt: 245.14 g/mol
InChI Key: BVMYNHZKZZYBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol This compound is characterized by the presence of a bromine atom, a mercapto group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-Bromo-5-mercaptophenyl)propan-2-one typically involves the bromination of 3-mercaptophenylpropan-2-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., base catalysts like sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major products formed from these reactions include substituted phenylpropan-2-ones, disulfides, sulfonic acids, and alcohols.

Scientific Research Applications

1-(3-Bromo-5-mercaptophenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and mercapto group can participate in various chemical interactions, such as nucleophilic substitution and redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

1-(3-Bromo-5-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(3-Bromo-4-mercaptophenyl)propan-2-one: Similar structure but with the mercapto group at a different position on the phenyl ring.

    1-(3-Chloro-5-mercaptophenyl)propan-2-one: Chlorine atom instead of bromine, leading to different reactivity and properties.

    1-(3-Bromo-5-hydroxyphenyl)propan-2-one: Hydroxy group instead of mercapto group, affecting its chemical behavior and applications.

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-(3-bromo-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9BrOS/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2H2,1H3

InChI Key

BVMYNHZKZZYBKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)Br)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.